molecular formula C20H18FN3O2 B2674255 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-23-8

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2674255
CAS RN: 852367-23-8
M. Wt: 351.381
InChI Key: REFPPQQWJGNSBN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmacology. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains an indole group, which is a motif present in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecule contains several functional groups, including a piperazine ring, a fluorophenyl group, and an indole group. These groups can engage in a variety of interactions, such as hydrogen bonding and π-π stacking, which can influence the molecule’s behavior in biological systems .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this compound isn’t available, compounds with similar structures have been found to inhibit certain enzymes. For example, a compound with a similar structure was found to be a selective inhibitor of the enzyme monoacylglycerol lipase .

Future Directions

The compound could potentially be explored for its pharmacological properties, given the presence of functional groups common in pharmaceutical compounds . Further studies could elucidate its mechanism of action, potential therapeutic uses, and safety profile.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)20(26)19(25)17-13-22-18-4-2-1-3-16(17)18/h1-8,13,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPPQQWJGNSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328322
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

CAS RN

852367-23-8
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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